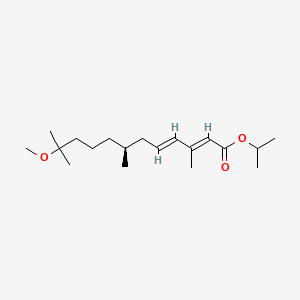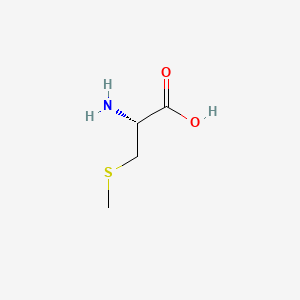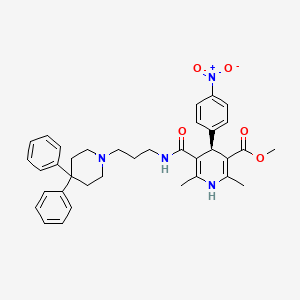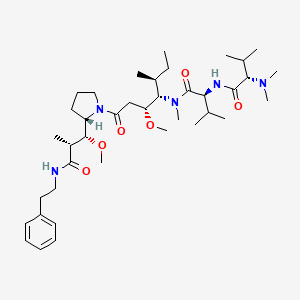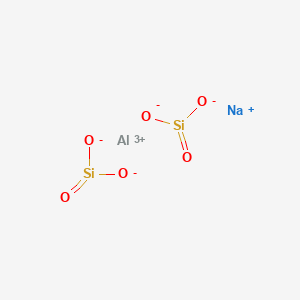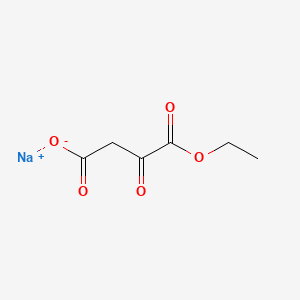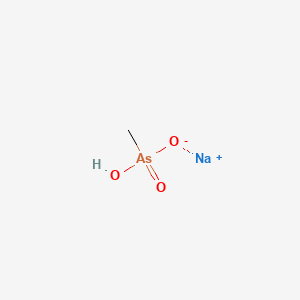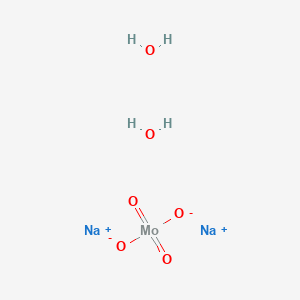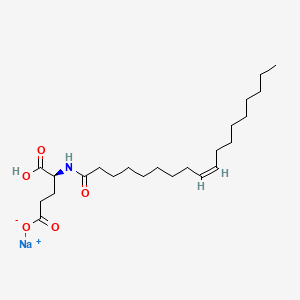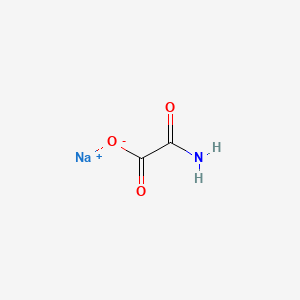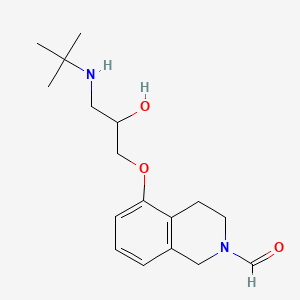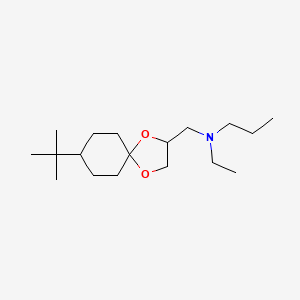
Spiroxamina
Descripción general
Descripción
Spiroxamina, también conocida como N-etil-N-propil-8-terc-butil-1,4-dioxaspiro[4.5]dec-2-ilmetilamina, es un compuesto del grupo de las cetoaminas. Actúa como un inhibidor de la biosíntesis de esteroles. Su fórmula química es C18H35NO2 con un peso molecular de 297.48 g/mol .
Aplicaciones Científicas De Investigación
La spiroxamina encuentra aplicaciones en varios campos científicos:
Agricultura: Se utiliza para controlar el oídio en cereales (como el trigo) y hortalizas.
Farmacéuticos: Aunque no se menciona explícitamente, su propiedad de inhibición de la biosíntesis de esteroles podría tener implicaciones en el desarrollo de fármacos.
Investigación Química: La estructura única de la this compound puede inspirar estudios adicionales en síntesis orgánica y química medicinal.
Mecanismo De Acción
La spiroxamina inhibe principalmente las enzimas de demetilación C-14 involucradas en la biosíntesis de esteroles. Al interrumpir esta vía, afecta las membranas celulares fúngicas, lo que lleva a la actividad antifúngica .
Análisis Bioquímico
Biochemical Properties
Spiroxamine is a ketoamine group compound that inhibits sterol biosynthesis . It interacts with enzymes involved in sterol biosynthesis, disrupting the membrane function of fungi . The compound is decomposed into four metabolites: spiroxamine despropyl, spiroxamine desethyl, spiroxamine aminodiol-N-oxide, and spiroxamine acid .
Cellular Effects
Spiroxamine exerts its effects on various types of cells, particularly those of fungi. It significantly inhibits the proliferation of organotrophs, actinomycetes, and fungi . In addition, it influences cell function by disrupting membrane function and inhibiting sterol biosynthesis, which is crucial for cell membrane integrity .
Molecular Mechanism
The molecular mechanism of action of Spiroxamine involves the disruption of sterol biosynthesis in fungal cells . By inhibiting this essential process, Spiroxamine disrupts the function of the cell membrane, leading to the death of the fungal cells .
Temporal Effects in Laboratory Settings
Spiroxamine has a half-life of 37 to 44 days in soil . This indicates its stability and potential long-term effects on cellular function in in vitro or in vivo studies. When administered to the soil in high doses, it can inhibit its biological activity .
Dosage Effects in Animal Models
High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Spiroxamine is involved in the metabolic pathway of sterol biosynthesis . It interacts with enzymes involved in this pathway, inhibiting the production of sterols necessary for fungal cell membrane function .
Subcellular Localization
The subcellular localization of Spiroxamine is not explicitly documented. Given its role as a sterol biosynthesis inhibitor, it can be inferred that it likely localizes to the endoplasmic reticulum in fungal cells, where sterol biosynthesis occurs .
Análisis De Reacciones Químicas
La spiroxamina experimenta varias reacciones, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están especificados explícitamente en los datos disponibles. Los productos principales formados a partir de estas reacciones permanecen sin revelar.
Comparación Con Compuestos Similares
Desafortunadamente, los compuestos similares específicos no están enumerados en las fuentes disponibles. La estructura y el modo de acción distintos de la spiroxamina la diferencian de otros fungicidas.
Métodos De Preparación
Rutas de Síntesis: La ruta de síntesis para la spiroxamina implica condiciones de reacción específicas. Desafortunadamente, la información detallada sobre las vías sintéticas exactas no está disponible fácilmente en las fuentes proporcionadas. Se produce industrialmente y se utiliza como un fungicida eficaz.
Propiedades
IUPAC Name |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXTUJWRLOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034212 | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118134-30-8 | |
| Record name | Spiroxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does spiroxamine exert its fungicidal activity?
A1: Spiroxamine inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Q2: Is spiroxamine's fungicidal activity stereoselective?
A2: Yes, the four stereoisomers of spiroxamine exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].
Q3: What is the chemical structure of spiroxamine?
A3: Spiroxamine (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.
Q4: How were the stereoisomers of spiroxamine separated and characterized?
A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].
Q5: Can spiroxamine be formulated for different applications?
A6: Yes, spiroxamine is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].
Q6: How does the structure of spiroxamine relate to its fungicidal activity?
A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.
Q7: Are there known cases of fungal resistance to spiroxamine?
A8: While not extensively documented in the provided research, the development of resistance to fungicides, including spiroxamine, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].
Q8: What is known about the toxicity of spiroxamine to non-target organisms?
A9: Studies have assessed the toxicity of spiroxamine on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that spiroxamine is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].
Q9: How persistent is spiroxamine in the environment?
A10: Research indicates that spiroxamine dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial spiroxamine concentration remained after 7 days, decreasing to 10% after 42 days [].
Q10: Does spiroxamine pose a risk to human health through food consumption?
A11: The presence of spiroxamine residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].
Q11: What analytical techniques are used to detect and quantify spiroxamine?
A12: Several analytical methods have been developed for the detection and quantification of spiroxamine in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].
Q12: How are analytical methods for spiroxamine validated?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for spiroxamine determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].
Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?
A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)
![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)
